molecular formula C15H12BrNO3 B5317170 N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide

Cat. No. B5317170
M. Wt: 334.16 g/mol
InChI Key: RUOJBMYYQISPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in cancer cell growth and fungal cell wall synthesis. It has also been suggested that it interacts with cellular membranes and alters their properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to inhibit the growth of fungal cells and disrupt their cell wall synthesis. Additionally, it has been shown to have fluorescent properties and can be used for imaging biological systems.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various research fields. It also has fluorescent properties, making it useful for imaging biological systems. However, it has some limitations as well. It is relatively unstable and can degrade over time. Additionally, its mechanism of action is not fully understood, which can limit its use in certain research fields.

Future Directions

There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to explore its potential use as a therapeutic agent for cancer and fungal infections. Additionally, its fluorescent properties can be further studied for imaging biological systems. Overall, this compound has significant potential for various research fields and warrants further investigation.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-bromobenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The reaction proceeds through an intermediate and yields this compound as the final product.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide has potential applications in various research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal properties and has shown activity against various fungal species. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-12-4-2-11(3-5-12)15(18)17-8-10-1-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOJBMYYQISPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.